molecular formula C16H23N5O2 B2390344 4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-41-9

4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2390344
CAS No.: 878734-41-9
M. Wt: 317.393
InChI Key: VLXSRJYCWMILAR-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes multiple methyl, propyl, and isopropyl groups attached to a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole rings

Properties

IUPAC Name

4,7,8-trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-7-8-19-14(22)12-13(18(6)16(19)23)17-15-20(9(2)3)10(4)11(5)21(12)15/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXSRJYCWMILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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